molecular formula C10H15N3 B11787360 1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Cat. No.: B11787360
M. Wt: 177.25 g/mol
InChI Key: JZWYEIWAVAXHTH-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a diazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or ketoester, followed by cyclization using a dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups attached to the diazepine ring .

Scientific Research Applications

1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Pharmacology: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetics and pharmacodynamics.

    Biological Research: Researchers use this compound to investigate its effects on cellular processes and pathways, contributing to the development of new drugs and therapies.

    Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is unique due to its specific structural features and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows it to interact with different molecular targets compared to similar compounds, making it a valuable compound for research and development in medicinal chemistry .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-ethyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine

InChI

InChI=1S/C10H15N3/c1-2-13-7-3-5-12-9-8-11-6-4-10(9)13/h4,6,8,12H,2-3,5,7H2,1H3

InChI Key

JZWYEIWAVAXHTH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNC2=C1C=CN=C2

Origin of Product

United States

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